molecular formula C7H10N2O B12329863 5-Methoxy-2-methylpyridin-4-amine

5-Methoxy-2-methylpyridin-4-amine

Cat. No.: B12329863
M. Wt: 138.17 g/mol
InChI Key: SNGLCLWDRLOBAW-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpyridin-4-amine: is an organic compound with the molecular formula C7H10N2O This compound is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

    General Preparation: One common method involves the reaction of 2-methoxy-5-methylpyridin-4-amine with an intermediate compound in the presence of a catalyst. For example, to a solution of Intermediate 1 in a 0.04 M PTSA solution in 1,4-dioxane, 2-methoxy-5-methylpyridin-4-amine is added and the mixture is stirred at 95°C for 16 hours.

    Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. similar compounds are typically synthesized using large-scale organic synthesis techniques involving batch reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The methoxy group can be substituted under certain conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

Biology

  • Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Medicine

Industry

  • Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-2-methylpyridin-4-amine exerts its effects is primarily through its interaction with molecular targets such as potassium channels. It acts as a potassium channel blocker, binding to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium ions, and enhancing impulse conduction . This mechanism is similar to that of 4-aminopyridine, a known potassium channel blocker used in the treatment of multiple sclerosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biological Activity

5-Methoxy-2-methylpyridin-4-amine (C7H10N2O) is an organic compound notable for its unique structural characteristics, which include a methoxy group at the fifth position, a methyl group at the second position, and an amino group at the fourth position of the pyridine ring. This arrangement contributes to its diverse biological activities, particularly its role as a potassium channel blocker. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound primarily functions as a potassium channel blocker . By binding to exposed potassium channels in demyelinated axons, it reduces intracellular potassium ion leakage and enhances impulse conduction. This mechanism suggests potential therapeutic applications in treating neurological disorders such as multiple sclerosis and other demyelinating conditions.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Neuroprotective Effects : Its ability to stabilize neuronal membranes makes it a candidate for further investigation in neuroprotection.
  • Enzyme Interactions : It has been utilized in biochemical assays to study enzyme interactions due to its influence on potassium channels.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-methylpyridineLacks methoxy group; amino group at second positionPrimarily used as an intermediate in organic synthesis
3-Fluoro-5-methylpyridin-4-amineContains fluorine instead of methoxyPotentially different biological activity due to fluorine
5-Methoxy-3-methylpyridin-4-amineMethyl group at third position instead of secondMay exhibit different reactivity patterns
4-AminopyridineLacks both methoxy and methyl groupsKnown for its role as a potassium channel blocker

This comparison illustrates how the unique combination of functional groups in this compound provides distinct electronic and steric properties that influence its reactivity and interaction with biological targets.

Case Studies and Research Findings

Recent studies have focused on the compound's interactions with potassium channels and its potential implications in neurological research. For instance:

  • Neuronal Activity Modulation : Research indicates that this compound can modulate neuronal excitability, providing insights into its use as a therapeutic agent for conditions characterized by abnormal neuronal firing.
  • Therapeutic Potential : In vivo studies have shown promising results in animal models where the compound improved motor function and reduced symptoms associated with demyelination.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit certain enzymes involved in neurotransmitter release, further supporting its role in modulating synaptic transmission.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-methoxy-2-methylpyridin-4-amine

InChI

InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

SNGLCLWDRLOBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC)N

Origin of Product

United States

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